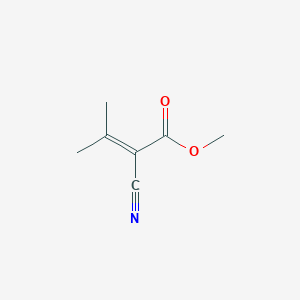

Methyl 2-cyano-3-methylbut-2-enoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66529. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-cyano-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)6(4-8)7(9)10-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJYFFMPKAPLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290097 | |

| Record name | methyl 2-cyano-3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6666-75-7 | |

| Record name | 6666-75-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-cyano-3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-CYANO-3-METHYLCROTONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Methyl 2-cyano-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-cyano-3-methylbut-2-enoate, a valuable intermediate in organic synthesis. This document outlines its key characteristics, synthesis, and spectroscopic profile to support its application in research and development.

Core Physical and Chemical Properties

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 93.4 °C (pressure not specified) | [3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1] | - |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 6666-75-7 |

| InChI | InChI=1S/C7H9NO2/c1-5(2)6(4-8)7(9)10-3/h1-3H3 |

| SMILES | CC(=C(C#N)C(=O)OC)C |

Synthesis of this compound

The primary synthetic route to this compound is the Knoevenagel condensation of acetone with methyl cyanoacetate. This reaction involves the nucleophilic addition of the active methylene group of methyl cyanoacetate to the carbonyl group of acetone, followed by dehydration to yield the α,β-unsaturated product. The reaction is typically catalyzed by a weak base.

Caption: Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol: Knoevenagel Condensation

While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a general procedure based on similar Knoevenagel condensations can be adapted. The following is a representative protocol:

Materials:

-

Acetone

-

Methyl cyanoacetate

-

A weak base catalyst (e.g., piperidine or triethylamine)

-

Solvent (e.g., ethanol, water, or solvent-free)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

Procedure:

-

In a round-bottom flask, a mixture of the aldehyde or ketone (1.0 mmol), the active methylene compound (1.0 mmol), and the catalyst (e.g., 20 mol% KOH in water) is prepared.[4]

-

The reaction mixture is stirred at a specified temperature (e.g., 75 °C) for a set duration (e.g., 20 minutes), with the progress monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, the reaction is quenched, often by the addition of an acid like hydrochloric acid.[4]

-

The product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate.[4]

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the product can be achieved by methods such as flash column chromatography.

Microwave-assisted synthesis has also been shown to be an effective method for Knoevenagel condensations, often leading to higher yields and shorter reaction times.[5]

Spectroscopic Data

Detailed spectroscopic data for this compound is limited. The following data is based on closely related analogs and predicted values.

Table 3: Estimated Spectroscopic Data

| Technique | Expected Chemical Shifts / Absorption Bands |

| ¹H NMR | Signals corresponding to two methyl groups on the double bond, a methyl ester group, and a vinylic proton are expected. Based on analogs, the methyl protons on the double bond would likely appear as singlets, and the methyl ester protons as a singlet. |

| ¹³C NMR | Expected peaks include those for the nitrile carbon, the carbonyl carbon of the ester, the two carbons of the C=C double bond, and the carbons of the three methyl groups. The nitrile carbon typically appears around 115-120 ppm, and the carbonyl carbon around 160-170 ppm.[6] |

| IR Spectroscopy | Characteristic absorption bands would include a strong C≡N stretch (around 2225 cm⁻¹), a strong C=O stretch from the ester (around 1720 cm⁻¹), and a C=C stretch (around 1640 cm⁻¹).[1] |

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.

Caption: General workflow for the characterization of a synthesized organic compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. As with many nitrile-containing compounds, it may be harmful if inhaled, ingested, or in contact with skin. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. The presence of multiple functional groups—a nitrile, an ester, and a carbon-carbon double bond—allows for a variety of chemical transformations. It can be a precursor for the synthesis of more complex molecules, including heterocyclic compounds and other functionalized structures that are of interest in medicinal chemistry and materials science.[1] Its utility as an analytical standard for HPLC has also been noted.[2]

References

In-Depth Technical Guide: Methyl 2-cyano-3-methylbut-2-enoate (CAS 6666-75-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-cyano-3-methylbut-2-enoate (CAS 6666-75-7), a versatile intermediate in organic synthesis. This document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis, and presents available spectral data.

Chemical and Physical Properties

This compound is a functionalized α,β-unsaturated ester. Its reactivity is primarily dictated by the electron-withdrawing cyano and ester groups, which activate the double bond for nucleophilic addition reactions. This makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6666-75-7 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents |

Synthesis

The primary synthetic route to this compound is the Knoevenagel condensation of methyl cyanoacetate with acetone. This reaction involves the base-catalyzed condensation of an active methylene compound (methyl cyanoacetate) with a ketone (acetone), followed by dehydration to yield the unsaturated product.

Experimental Protocol: Knoevenagel Condensation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Methyl cyanoacetate

-

Acetone

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl cyanoacetate (1.0 eq), acetone (1.2 eq), and toluene.

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Spectral Data

Table 2: 13C NMR Data for 2-Cyano-3-methylcrotonic acid, methyl ester

| Carbon Atom | Chemical Shift (ppm) |

| C1 | Data not publicly available |

| C2 | Data not publicly available |

| C3 | Data not publicly available |

| C4 | Data not publicly available |

| C5 | Data not publicly available |

| C6 | Data not publicly available |

| C7 | Data not publicly available |

| Note: Access to the full spectrum on SpectraBase requires a subscription. |

Table 3: Mass Spectrometry Data for Ethyl 2-cyano-3-methyl-2-butenoate (CAS 759-58-0)

| m/z | Relative Intensity |

| Data not publicly available | Data not publicly available |

Table 4: Infrared Spectroscopy Data for Ethyl 2-cyano-3-methyl-2-butenoate (CAS 759-58-0)

| Wavenumber (cm-1) | Assignment |

| Data not publicly available | Data not publicly available |

Applications in Drug Development and Research

While specific examples of the use of this compound as an intermediate in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its structural motifs are of interest in medicinal chemistry. Cyanoacrylate derivatives are known to exhibit a range of biological activities. The electrophilic nature of the double bond allows for its use as a Michael acceptor in the design of covalent inhibitors, which can form a stable bond with nucleophilic residues (such as cysteine) in target proteins.

Further research into the biological activity of this compound and its derivatives could uncover potential applications in various therapeutic areas. Its utility as a synthetic building block makes it a valuable compound for the construction of novel molecular scaffolds for drug discovery programs.

Diagram 2: Potential Application in Covalent Inhibitor Design

Caption: Logical relationship in covalent inhibitor design.

Safety Information

Detailed safety information for this compound is not extensively documented. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety handling, refer to the material safety data sheet (MSDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance or a comprehensive safety data sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

Spectroscopic Profile of Methyl 2-cyano-3-methylbut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-cyano-3-methylbut-2-enoate, a valuable intermediate in organic synthesis. Due to the limited availability of experimentally derived data for this specific compound, this document presents a combination of predicted data and experimental data from closely related analogs to offer a robust analytical profile. This guide is intended to support researchers in the identification, characterization, and utilization of this compound in synthetic and medicinal chemistry applications.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its close structural analog, Ethyl 2-cyano-3-methylbut-2-enoate.

Table 1: 1H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Ethyl 2-cyano-3-methylbut-2-enoate | CDCl3 | 4.24 | Quartet | 7.2 | -OCH2CH3 |

| 2.35 | Doublet | 1.6 | =C-CH3 (trans to CN) | ||

| 1.30 | Triplet | 7.2 | -OCH2CH3 | ||

| (Value not reported) | Singlet | - | =C-CH3 (cis to CN) |

Table 2: 13C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Data Type |

| This compound | (Not specified) | 163.8 | C=O | Predicted |

| 132.7 | =C(CH3)2 | Predicted | ||

| 125.9 | =C(CN)COOCH3 | Predicted | ||

| 118.8 | CN | Predicted | ||

| 61.2 | -OCH3 | Predicted | ||

| 17.2, 14.0 | =C(CH3)2 | Predicted | ||

| Ethyl 2-cyano-3-methylbut-2-enoate | CDCl3 | 163.8 | C=O | Experimental |

| 132.7 | =C(CH3)2 | Experimental | ||

| 125.9 | =C(CN)COOC2H5 | Experimental | ||

| 118.8 | CN | Experimental | ||

| 61.2 | -OCH2CH3 | Experimental | ||

| 17.2, 14.0 | =C(CH3)2, -OCH2CH3 | Experimental |

Table 3: Infrared (IR) Spectroscopy Data

| Compound | Sample Phase | Wavenumber (cm-1) | Assignment |

| Ethyl 2-cyano-3-methylbut-2-enoate | Gas | ~2220 | C≡N stretch |

| ~1725 | C=O stretch (ester) | ||

| ~1640 | C=C stretch (alkene) | ||

| ~2980-2850 | C-H stretch (aliphatic) | ||

| ~1250 | C-O stretch (ester) |

Table 4: Mass Spectrometry (MS) Data

| Compound | Ionization Method | m/z (Relative Abundance) | Assignment |

| Ethyl 2-cyano-3-methylbut-2-enoate | Electron Ionization (EI) | 153 ([M]+) | Molecular Ion |

| 125 | [M - C2H4]+ | ||

| 108 | [M - OCH2CH3]+ | ||

| 82 | [M - COOC2H5]+ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and resolution.

-

Acquire the 1H NMR spectrum using a standard pulse sequence. Typically, a 30° or 90° pulse is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For 13C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Solids):

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Sample Preparation (Neat Liquid):

-

Place one or two drops of the neat liquid sample directly onto the surface of a salt plate.

-

Place a second salt plate on top to create a thin liquid film.

Data Acquisition:

-

Place the prepared salt plate(s) in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument records the interferogram and performs a Fourier transform to generate the infrared spectrum.

-

The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in the ion source.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]+).

-

The excess energy imparted to the molecular ion often causes it to fragment into smaller, characteristic ions.

Mass Analysis and Detection:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-Depth Technical Guide to C7H9NO2 Esters for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal ester isomers of the chemical formula C7H9NO2. With a focus on their chemical properties, synthesis, and applications, particularly within the pharmaceutical and drug development sectors, this document serves as a critical resource for researchers and scientists. The information presented is curated to facilitate a deeper understanding of these compounds, from their fundamental characteristics to their roles in complex biological systems.

Principal Isomers and Nomenclature

The chemical formula C7H9NO2 encompasses several ester isomers. The most prominent among these are the ethyl and methyl esters of aminobenzoic acid, and the methyl esters of picolinic acid. The aminobenzoate esters are particularly significant in medicinal chemistry.

Table 1: Principal Ester Isomers of C7H9NO2 and their IUPAC Names

| Molecular Structure | IUPAC Name | Common Name/Synonyms |

| Ethyl 4-aminobenzoate | Benzocaine, Anesthesin | |

| Ethyl 3-aminobenzoate | Metacaine, Tricaine | |

| Ethyl 2-aminobenzoate | Ethyl anthranilate | |

| Methyl 4-aminobenzoate | - | |

| Methyl 3-aminobenzoate | - | |

| Methyl 2-aminobenzoate | - | |

| Methyl picolinate | Methyl 2-pyridinecarboxylate | |

| Methyl nicotinate | Methyl 3-pyridinecarboxylate | |

| Methyl isonicotinate | Methyl 4-pyridinecarboxylate |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of these isomers is paramount for their application in research and development. This section summarizes key quantitative data for the aminobenzoate and picolinate esters.

Table 2: Physicochemical Properties of C7H9NO2 Ester Isomers

| IUPAC Name | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Ethyl 4-aminobenzoate | 165.19 | 88-91[1] | 310[2] | Sparingly soluble in water; soluble in ethanol, chloroform, ether[1] |

| Ethyl 3-aminobenzoate | 165.19 | 3-4 | 294 | Soluble in alcohol and ether, slightly soluble in water[3] |

| Ethyl 2-aminobenzoate | 165.19 | 13 | 266-268 | Insoluble in water[4] |

| Methyl 4-aminobenzoate | 151.17 | 110-112 | 175 (15 mmHg) | - |

| Methyl 3-aminobenzoate | 151.17 | 37-39 | 145 (10 mmHg) | - |

| Methyl 2-aminobenzoate | 151.17 | 24-25 | 131 (15 mmHg) | - |

| Methyl picolinate | 137.14 | 19[5] | 95 (1 mmHg)[5][6] | Slightly soluble in water[6][7] |

| Methyl nicotinate | 137.14 | 38-41 | 209 | Soluble in water |

| Methyl isonicotinate | 137.14 | 8.5 | 199-200 | Soluble in water |

Table 3: Spectroscopic Data for Ethyl 4-aminobenzoate

| Spectroscopic Technique | Key Data |

| FT-IR (cm⁻¹) | 3424, 3345, 3224 (N-H stretching), 1685 (C=O stretching), 1636, 1598, 1515 (aromatic C=C stretching)[4] |

| ¹H NMR (CDCl₃, δ ppm) | 1.36 (t, 3H), 4.04 (br s, 2H), 4.31 (q, 2H), 6.63 (d, 2H), 7.85 (d, 2H)[4] |

| ¹³C NMR (CDCl₃, δ ppm) | 14.6, 60.4, 114.0, 120.5, 131.7, 151.0, 166.9[4] |

| UV-vis (in water, λmax nm) | ~290 |

Experimental Protocols: Synthesis of Key Isomers

The synthesis of aminobenzoate esters typically involves two primary routes: Fischer esterification of the corresponding aminobenzoic acid or the reduction of the corresponding nitrobenzoate ester.

Synthesis of Ethyl 4-aminobenzoate (Benzocaine)

Method 1: Fischer Esterification

This method involves the reaction of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst.

-

Reactants: 4-aminobenzoic acid, absolute ethanol, concentrated sulfuric acid.

-

Procedure:

-

Dissolve 4-aminobenzoic acid in an excess of absolute ethanol.

-

Slowly add concentrated sulfuric acid dropwise while cooling the mixture in an ice bath.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and neutralize with a solution of sodium carbonate until effervescence ceases.

-

The product, ethyl 4-aminobenzoate, will precipitate out of the solution.

-

Filter the crude product, wash with cold water, and recrystallize from aqueous ethanol to obtain pure white crystals.

-

Method 2: Reduction of Ethyl 4-nitrobenzoate

This protocol details the reduction of the nitro group of ethyl 4-nitrobenzoate to an amine group.

-

Reactants: Ethyl 4-nitrobenzoate, ethanol, water, ammonium chloride, indium powder.[4]

-

Procedure:

-

Prepare a suspension of ethyl 4-nitrobenzoate in ethanol in a round-bottomed flask.[4]

-

Add a solution of ammonium chloride in water to the flask.[4]

-

Add indium powder to the mixture.[4]

-

Heat the resulting mixture at reflux for 2.5 hours.[4]

-

After cooling to room temperature, dilute the mixture with water and filter.[4]

-

Extract the filtrate with dichloromethane.[4]

-

Wash the combined organic phases with brine and dry over anhydrous sodium sulfate.[4]

-

Concentrate the solution under reduced pressure.[4]

-

Dissolve the crude product in dichloromethane, concentrate by warming, and add hexane to induce crystallization.[4]

-

Allow the solution to stand in a refrigerator overnight and then filter to obtain the product.[4]

-

Synthesis of Ethyl 3-aminobenzoate

A common method for the synthesis of ethyl 3-aminobenzoate involves the nitration of ethyl benzoate followed by reduction.

-

Procedure:

-

Nitrate ethyl benzoate with nitric acid under strong acidic conditions at a low temperature (-5°C to 15°C) to yield ethyl 3-nitrobenzoate.[8]

-

Dissolve the resulting ester in an organic solvent.[8]

-

Add a reducing agent, such as a mixture of sulfur and borane hydride, and react at 20°C to 80°C for 2-20 hours.[8]

-

After the reaction, remove the solvent and dissolve the residue in dilute hydrochloric acid.[8]

-

Extract with diethyl ether, then make the aqueous layer basic (pH 11-14) and extract again with diethyl ether.[8]

-

The final product is obtained by vacuum distillation of the combined extracts.[8]

-

Mechanism of Action in Drug Development: Local Anesthetics

Several aminobenzoate esters, most notably benzocaine (ethyl 4-aminobenzoate), are utilized as local anesthetics. Their mechanism of action involves the blockade of voltage-gated sodium channels in nerve cell membranes.

Signaling Pathway of Local Anesthetic Action

Local anesthetics prevent the generation and conduction of nerve impulses by binding to the α subunit of voltage-gated sodium channels.[9] This action is state-dependent, with a higher affinity for the open and inactivated states of the channel.[10][11] The binding of the local anesthetic stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for depolarization and propagation of the action potential.

Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.

Experimental Workflow for Assessing Local Anesthetic Activity

The efficacy of a potential local anesthetic is often evaluated using electrophysiological techniques, such as the patch-clamp method, on isolated neurons.

Caption: Workflow for evaluating the local anesthetic properties of C7H9NO2 esters.

Applications in Research and Drug Development

Beyond their well-established use as local anesthetics, C7H9NO2 esters serve as versatile building blocks in organic synthesis and drug discovery.

-

Pharmaceutical Intermediates: These esters are key starting materials for the synthesis of more complex pharmaceutical agents. For instance, ethyl 2-aminobenzoate is used in the development of anti-inflammatory drugs.[12]

-

Agrochemicals: Ethyl 2-aminobenzoate is also utilized in the formulation of pesticides and herbicides.[12]

-

Polymer Chemistry: As building blocks for specialty polymers, these compounds can impart desirable properties to the resulting materials.[12]

-

Fragrance and Flavor Industries: Ethyl 2-aminobenzoate (ethyl anthranilate) possesses a pleasant, grape-like aroma and is used in perfumes and as a flavoring agent.[12]

-

BACE2 Inhibitors: Ethyl picolinate is a crucial intermediate in the synthesis of 2-aminodihydro[4][10]thiazines, which are being investigated as BACE2 inhibitors for the potential treatment of diabetes.[13]

This technical guide provides a foundational understanding of the C7H9NO2 ester isomers, offering valuable data and protocols for researchers and professionals in drug development and related scientific fields. The detailed information on their synthesis, properties, and mechanisms of action is intended to support further innovation and application of these important chemical entities.

References

- 1. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. RU2203885C2 - Method of synthesis of para-aminobenzoic acid ethyl ester - Google Patents [patents.google.com]

- 3. rupress.org [rupress.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chembk.com [chembk.com]

- 6. Methyl picolinate | 2459-07-6 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. Ethyl 4-aminobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 10. Local Anesthetics Disrupt Energetic Coupling between the Voltage-sensing Segments of a Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

An In-Depth Technical Guide on the Solubility and Stability of Methyl 2-cyano-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2-cyano-3-methylbut-2-enoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding these properties is crucial for its effective handling, storage, and application in research and development.

Core Concepts: Solubility and Stability

Solubility refers to the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. It is a critical parameter for reaction kinetics, purification, and formulation development. Factors influencing solubility include the chemical structure of the solute and solvent, temperature, and pressure.

Stability pertains to the resistance of a chemical compound to degradation under various environmental conditions, such as light, heat, humidity, and pH. The stability of this compound is paramount for ensuring its purity, potency, and shelf-life.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6666-75-7 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Ethanol | Soluble[1] |

| Acetone | Soluble[1] |

| Dichloromethane | Expected to be soluble |

| Ethyl Acetate | Expected to be soluble |

| Acetonitrile | Expected to be soluble |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble |

| Water | Limited solubility[1] |

Experimental Protocol for Determining Quantitative Solubility

To obtain precise solubility data, the following experimental protocol, based on the saturation shake-flask method, is recommended.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a shaking incubator set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in units such as g/100 mL or mg/mL.

Logical Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Stability Profile

The stability of this compound is a critical consideration for its storage and use. Like other cyanoacrylates, it is susceptible to degradation by hydrolysis, photolysis, and thermolysis.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for cyanoacrylates, especially under alkaline conditions. The ester and cyano groups are susceptible to nucleophilic attack by water. The degradation of poly(alkyl α-cyanoacrylates) has been shown to proceed via hydrolytic scission of the polymer chain, yielding formaldehyde and an alkyl cyanoacetate as ultimate products. The rate of degradation under neutral conditions generally decreases as the alkyl chain length increases.

Proposed Hydrolytic Degradation Pathway

References

A Technical Guide to the Reactivity of α,β-Unsaturated Cyanoesters

Audience: Researchers, scientists, and drug development professionals.

Introduction

α,β-Unsaturated cyanoesters are a class of organic compounds characterized by a carbon-carbon double bond conjugated with both a cyano (-C≡N) and an ester (-COOR) group. This dual conjugation renders the molecule highly electron-deficient, establishing a unique reactivity profile. The general structure features electrophilic centers at the carbonyl carbon and, notably, at the β-carbon, making them susceptible to a variety of nucleophilic attacks. This reactivity makes them valuable intermediates in organic synthesis and key components in materials science, most famously as the primary constituent of cyanoacrylate adhesives ("superglues"). This guide provides an in-depth review of the principal reactions of α,β-unsaturated cyanoesters, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Electronic Structure and General Reactivity

The reactivity of α,β-unsaturated cyanoesters is governed by the strong electron-withdrawing nature of the cyano and ester functionalities. Through resonance, electron density is pulled from the C=C double bond, inducing a significant partial positive charge (δ+) on the β-carbon. This makes the β-position a prime target for nucleophilic attack in what is known as a conjugate or Michael-type addition.

The molecule presents two primary electrophilic sites, leading to two main modes of addition by nucleophiles:

-

1,2-Addition: Direct attack at the electrophilic carbonyl carbon of the ester group. This pathway is less common and typically occurs only with very hard nucleophiles.

-

1,4-Addition (Conjugate Addition): Attack at the electrophilic β-carbon. This is the most prevalent reaction pathway for this class of compounds, especially with soft nucleophiles.[1][2]

Caption: Key reaction pathways for α,β-unsaturated cyanoesters.

Synthesis of α,β-Unsaturated Cyanoesters

The most common and versatile method for synthesizing α,β-unsaturated cyanoesters is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as ethyl cyanoacetate.[3]

Caption: Workflow for the Knoevenagel condensation synthesis.

Example Experimental Protocol: Synthesis of Ethyl 2-Cyanoacrylate

A common laboratory preparation involves the condensation of formaldehyde with ethyl cyanoacetate.[4]

-

Reaction Setup: To a round-bottom flask, add paraformaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and a suitable solvent such as acetonitrile.

-

Catalysis: Add a catalyst, for example, ytterbium(III) triflate (0.1 eq).[4]

-

Reaction Conditions: The mixture is stirred and heated (e.g., 90°C) for a specified time (e.g., 30 minutes), after which the catalyst solution is added. The reaction progress is monitored over several hours.[4]

-

Workup and Purification: Upon completion, the reaction mixture is cooled. The product is typically a polymer due to the presence of water generated in the reaction.[3] The monomer is obtained by thermal cracking (pyrolysis) of the purified polymer under reduced pressure.

Key Reaction Types

Michael (Conjugate) Addition

The Michael reaction is the archetypal reaction of α,β-unsaturated cyanoesters, involving the 1,4-addition of a nucleophile (the Michael donor) to the electron-deficient alkene (the Michael acceptor).[5][6] This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

Caption: General mechanism of the Michael addition reaction.

Common Nucleophiles and Products:

-

Carbon Nucleophiles: Enolates from β-ketoesters or malonic esters are classic Michael donors, leading to 1,5-dicarbonyl compounds or their equivalents.[6]

-

Nitrogen Nucleophiles (Aza-Michael): Amines, imidazoles, and other nitrogen-containing heterocycles readily add to form β-amino cyanoesters, which are valuable precursors for β-amino acids and other biologically active molecules.[5][7]

-

Sulfur Nucleophiles (Thia-Michael): Thiols are excellent nucleophiles for this reaction, proceeding rapidly to form β-thioether compounds.

Conjugate Reduction

The carbon-carbon double bond of α,β-unsaturated cyanoesters can be selectively reduced to the corresponding alkane without affecting the cyano or ester groups. This chemoselectivity is a significant advantage in multistep synthesis.[8]

A mild and efficient method utilizes a palladium catalyst with a hydrogen donor.[8] Other methods, such as using sodium borohydride, can sometimes lead to the over-reduction of the ester group to an alcohol.[8]

| Catalyst / Reagent | Hydrogen Donor | Solvent | Functional Group Tolerance | Ref |

| Palladium(II) Acetate | Potassium Formate | DMF | Nitrile, Ester, Halogen | [8] |

| Pd/C | p-Menthene | N/A | Low (can reduce nitrile) | [8] |

| Sodium Cyanoborohydride | N/A | N/A | Reduces C=C selectively | [9] |

Cycloaddition Reactions

As potent electron-deficient alkenes, α,β-unsaturated cyanoesters are excellent dienophiles in Diels-Alder reactions and partners in other cycloadditions. These reactions are fundamental for constructing cyclic and heterocyclic systems with high stereocontrol.

-

[4+2] Cycloaddition (Diels-Alder): React with a conjugated diene to form a six-membered ring. The electron-withdrawing groups on the cyanoester accelerate the reaction.

-

[3+2] Dipolar Cycloaddition: React with 1,3-dipoles (e.g., azides, nitrile oxides) to generate five-membered heterocyclic rings.

-

[2+2] Photocycloaddition: Upon photochemical activation, they can react with other alkenes to form cyclobutane rings.[10][11]

Anionic Polymerization

Ethyl cyanoacrylate and related monomers are renowned for their ability to undergo extremely rapid anionic polymerization upon exposure to nucleophiles, including trace amounts of water or weak bases present on surfaces.[12][13] This reactivity is the basis for their application as instant adhesives.

Mechanism:

-

Initiation: A nucleophile (e.g., OH⁻ from moisture) attacks the β-carbon, forming a carbanionic initiator.

-

Propagation: The resulting carbanion attacks another monomer molecule at its β-position, extending the polymer chain.

-

Termination: The reaction terminates when the growing chain reacts with an electrophile or through chain transfer.

This process is highly exothermic.

Detailed Experimental Protocols

Protocol: Palladium-Catalyzed Conjugate Reduction of an α,β-Unsaturated Cyanoester

This protocol is adapted from the selective reduction methodology reported by Basu et al.[8]

-

Reactant Preparation: In a reaction flask, dissolve the α,β-unsaturated cyano ester (1.0 mmol) in dimethylformamide (DMF, 5 mL).

-

Reagent Addition: Add potassium formate (HCOOK, 3.0 mmol) to the solution.

-

Catalyst Introduction: Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol) to the mixture.

-

Reaction Execution: Stir the mixture at a specified temperature (e.g., 100°C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and pour it into water (25 mL).

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the saturated cyanoacetate.

Protocol: Aza-Michael Addition of an Amine to an α,β-Unsaturated Cyanoester

This general protocol describes the conjugate addition of a primary or secondary amine.

-

Reaction Setup: Dissolve the α,β-unsaturated cyanoester (1.0 eq) in a suitable solvent (e.g., ethanol, THF, or acetonitrile) in a round-bottom flask.

-

Nucleophile Addition: Add the amine (1.0-1.2 eq) to the solution. The reaction is often spontaneous at room temperature. For less reactive amines, a catalyst (e.g., a Lewis acid or a base) may be required, or gentle heating may be applied.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Product Isolation: Concentrate the reaction mixture under reduced pressure. If the product is a solid, it may be purified by recrystallization. If it is an oil, purification can be achieved via column chromatography.

Conclusion

The reactivity of α,β-unsaturated cyanoesters is dominated by the electrophilic nature of their β-carbon, a direct consequence of the powerful electron-withdrawing effects of the adjacent cyano and ester groups. This electronic arrangement facilitates a range of synthetically valuable transformations, including Michael additions, selective reductions, and various cycloadditions, in addition to their well-known propensity for anionic polymerization. A thorough understanding of these reaction pathways is crucial for leveraging these versatile compounds as building blocks in medicinal chemistry, materials science, and complex organic synthesis.

References

- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 2. m.youtube.com [m.youtube.com]

- 3. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 4. ETHYL 2-CYANOACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ethyl 2-cyanoacrylate - American Chemical Society [acs.org]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Health and Safety of Methyl 2-cyano-3-methylbut-2-enoate

Chemical Identification and Physical Properties

Methyl 2-cyano-3-methylbut-2-enoate is an organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its reactivity, stemming from the cyano and ester functional groups, makes it a versatile building block in organic chemistry.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Ethyl 2-cyano-3-methyl-2-butenoate |

| CAS Number | 6666-75-7[2] | 759-58-0[3] |

| Molecular Formula | C₇H₉NO₂[2] | C₈H₁₁NO₂[3] |

| Molecular Weight | 139.15 g/mol [2] | 153.18 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[1] | Slightly yellow clear liquid[4] |

| Boiling Point | No data available | 98-99 °C at 1 mmHg[3] |

| Flash Point | No data available | 107 °C (closed cup)[3] |

| Density | No data available | 1.014 g/mL at 25 °C[3] |

| Solubility | Limited solubility in water, soluble in organic solvents like ethanol and acetone.[1] | No specific data, but likely soluble in organic solvents. |

Hazard Identification and Classification

Based on available data for this compound and its analogs, the compound is considered hazardous.[2][3]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | [2] |

GHS Pictograms:

Signal Word: Warning[2]

Toxicological Information

Detailed toxicological studies for this compound are not publicly available. The following information is based on the hazard statements provided by suppliers and data from related compounds. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[4]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[2] Inhaling vapors may lead to delayed pulmonary edema.[4]

-

Skin Contact: Causes skin irritation.[2] Prolonged contact may be harmful if absorbed through the skin.[4]

-

Eye Contact: Causes serious eye irritation.[2] May lead to chemical conjunctivitis.[4]

-

Ingestion: Harmful if swallowed.[2] May cause irritation of the digestive tract.[4]

Quantitative Toxicological Data:

No specific LD50 or LC50 data for this compound was found. For the related compound, Ethyl 2-cyano-3-methyl-2-butenoate, it is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes, indicating that it is harmful by these routes of exposure.[3]

First-Aid Measures

In case of exposure, immediate medical attention is crucial. The following first-aid procedures are recommended based on information for analogous compounds.[4][5]

Caption: First-aid procedures for exposure to this compound.

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are essential to minimize exposure risks.

5.1. Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Avoid breathing vapor, mist, or gas.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Keep containers tightly closed when not in use.[4]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in work areas.[6]

5.2. Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep containers tightly sealed.[2]

-

Recommended storage temperature is 2-8°C.[2]

5.3. Personal Protective Equipment (PPE):

The following PPE is recommended based on data for analogous compounds.[4][5]

Caption: Recommended Personal Protective Equipment (PPE).

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area: Keep unnecessary personnel away.

-

Ensure adequate ventilation.

-

Eliminate all ignition sources.

-

Contain the spill: Use inert absorbent material (e.g., sand, vermiculite).[4]

-

Collect the absorbed material: Place in a suitable, sealed container for disposal.[5]

-

Clean the spill area: Wash the area with a suitable solvent, followed by soap and water.

-

Do not allow the substance to enter drains or waterways. [4]

Stability and Reactivity

-

Reactivity: The cyano group can undergo various chemical transformations. The compound can participate in nucleophilic addition reactions.[1]

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Incompatible Materials: Information for related cyanoacrylates suggests incompatibility with strong oxidizing agents, acids, and bases.[7] Contact with moisture can cause rapid polymerization in some cyanoacrylates.

-

Hazardous Decomposition Products: During a fire, irritating and highly toxic gases, including nitrogen oxides and carbon oxides, may be generated.[4]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The hazard classifications provided are typically derived from standardized tests (e.g., OECD guidelines) for acute toxicity, skin and eye irritation. However, the specific methodologies used for this compound have not been published. For information on the synthesis of a related compound, "Methyl 2-oxobut-3-enoate," a study describes its synthesis via the oxidation of Methyl vinyl glycolate (MVG) using Dess-Martin periodinane.[8]

Conclusion

This compound is a valuable chemical intermediate with potential health hazards. Due to the lack of a comprehensive SDS, a cautious approach is warranted. All handling and experimental procedures should be conducted with appropriate engineering controls and personal protective equipment. The information provided in this guide, largely based on analogous compounds, should serve as a starting point for a thorough risk assessment by qualified safety professionals.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 6666-75-7|Methyl 2-Cyano-3-methyl-2-butenoate|BLD Pharm [bldpharm.com]

- 3. Ethyl 2-cyano-3-methyl-2-butenoate 97% | 759-58-0 [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. echemi.com [echemi.com]

- 6. chemos.de [chemos.de]

- 7. METHYL 2-CYANOACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. orbit.dtu.dk [orbit.dtu.dk]

The Accidental Adhesive: A Technical Guide to the Discovery and Historical Preparation of Cyanoacrylate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacrylate esters, the monomers that form the basis of so-called "super glues," are renowned for their rapid, high-strength adhesive properties. Their discovery was a serendipitous event stemming from wartime research, and their subsequent development has led to a wide range of applications in industrial, consumer, and medical fields.[1][2] This technical guide provides an in-depth exploration of the discovery and historical preparation of these remarkable compounds, detailing the key chemical processes, experimental protocols, and the quantitative properties of various cyanoacrylate esters.

A Serendipitous Discovery

The story of cyanoacrylates begins during World War II, in 1942, at the B.F. Goodrich Company.[1][3] A team of scientists, led by Dr. Harry Coover Jr., was investigating optically clear plastics for use in gun sights.[3][4] During this research, they synthesized ethyl 2-cyanoacrylate and other related esters.[4] They found that these monomers polymerized almost instantly upon contact with moisture, adhering stubbornly to everything they touched.[3][4] Deemed too problematic for their intended application, cyanoacrylates were set aside.[5]

The adhesive potential of these materials was not realized until 1951, when Coover, then working at Eastman Kodak, along with a colleague, Fred Joyner, rediscovered them while researching heat-resistant polymers for jet canopies.[4][5] This time, their remarkable adhesive properties were recognized. The first patent for a cyanoacrylate adhesive composition was filed in 1954 and granted in 1956.[1] In 1958, the first commercial cyanoacrylate adhesive, "Eastman #910," was introduced to the market.[1][6]

The Chemistry of Adhesion: Anionic Polymerization

The remarkable adhesive properties of cyanoacrylate esters are due to their rapid anionic polymerization. The monomer possesses two strong electron-withdrawing groups, a nitrile (-CN) and a carboxyl ester (-COOR), attached to the same carbon of a carbon-carbon double bond.[7] This electronic structure makes the double bond highly susceptible to nucleophilic attack.

Polymerization is typically initiated by weak bases, such as the trace amounts of water present on the surfaces of most materials.[2] The hydroxide ions in water act as nucleophiles, attacking the double bond and initiating a chain reaction that forms long, strong polymer chains, effectively bonding the surfaces together.[2]

Anionic polymerization of cyanoacrylate monomers.

Historical Preparation of Cyanoacrylate Esters

The traditional industrial synthesis of cyanoacrylate monomers is a two-stage process involving a Knoevenagel condensation followed by thermal depolymerization.[8][9]

Stage 1: Knoevenagel Condensation and Polymerization

The first stage is a Knoevenagel condensation of an alkyl cyanoacetate with formaldehyde.[8] This reaction is typically catalyzed by a base. The initial product is the monomeric cyanoacrylate ester, but under the basic reaction conditions, it readily polymerizes to a low molecular weight polymer.[8][10]

Knoevenagel condensation and subsequent polymerization.

Stage 2: Thermal Depolymerization (Cracking)

The resulting polymer is then subjected to a process known as "cracking" or thermal depolymerization.[8] The polymer is heated under acidic conditions and reduced pressure.[10] This process breaks the polymer chains, regenerating the monomeric cyanoacrylate ester, which is then collected by distillation.[8] Acidic stabilizers, such as phosphorus pentoxide, are often added to the collection vessel to prevent repolymerization of the highly reactive monomer.[11]

Overall workflow for historical cyanoacrylate synthesis.

Experimental Protocols: Historical Synthesis

The following protocols are representative of the historical methods for synthesizing cyanoacrylate esters, derived from patent literature and early scientific publications.

Example 1: Preparation of Monomeric Methyl α-Cyanoacrylate (Based on U.S. Patent 2,467,926)[11]

Materials:

-

Methyl cyanoacetate

-

Aqueous formaldehyde solution (formalin)

-

Basic condensation catalyst (e.g., piperidine)

-

Inhibitor (e.g., phosphorus pentoxide, picric acid)

-

Solvent for extraction (e.g., ether, acetone)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

An aqueous solution of formaldehyde is brought to a temperature of approximately 50 to 60°C.

-

Methyl cyanoacetate is added to the heated formaldehyde solution in the presence of a basic condensation catalyst. The reaction is mildly exothermic and may require cooling to maintain a temperature below 90°C.

-

The reaction mixture is stirred vigorously to ensure complete reaction.

-

After the reaction subsides, the mixture is heated and stirred for a short period.

-

Upon cooling, the aqueous layer is decanted.

-

The crude ester, which is partially in polymeric form, is dissolved in a suitable solvent like ether or acetone.

-

The solution is dried over anhydrous sodium sulfate.

-

The solvent is removed by vacuum evaporation.

-

The crude polymeric ester is then subjected to vacuum distillation in the presence of an acidic inhibitor like phosphorus pentoxide. This depolymerizes the polymer, and the monomeric methyl α-cyanoacrylate is distilled and collected in a cooled receiver containing a stabilizer.

Example 2: Alcohol-Catalyzed Bonding (Based on U.S. Patent 2,768,109)[12]

This patent focuses on the application and catalysis of polymerization rather than the synthesis of the monomer itself. It highlights the role of alcohols in promoting the bonding of acidic surfaces, which would otherwise inhibit polymerization.

Procedure:

-

Two pieces of a material with an acidic surface (e.g., unseasoned oak wood) are selected. Application of unstabilized methyl cyanoacrylate monomer alone does not result in bonding due to the acidity of the wood.

-

The surfaces to be bonded are wiped with a cloth moistened with an alcohol (e.g., methyl alcohol or capryl alcohol).

-

Most of the alcohol is allowed to evaporate from the surface.

-

A thin film of the monomeric methyl α-cyanoacrylate adhesive composition is applied to one of the alcohol-treated surfaces.

-

The coated surfaces are then brought into contact. A strong bond forms rapidly.

Quantitative Data of Common Cyanoacrylate Esters

The properties of cyanoacrylate esters can be tailored by varying the alkyl group of the ester. This affects properties such as viscosity, boiling point, and the mechanical properties of the resulting polymer.

Table 1: Physical Properties of Common Cyanoacrylate Monomers

| Property | Methyl Cyanoacrylate | Ethyl Cyanoacrylate | n-Butyl Cyanoacrylate | 2-Octyl Cyanoacrylate |

| CAS Number | 137-05-3[12] | 7085-85-0[12] | 6606-65-1[12] | 6701-17-3[12] |

| Molecular Weight ( g/mol ) | 111.10[13] | 125.13[14] | 153.18[12] | 209.29 |

| Boiling Point (°C) | 47 @ 2 mmHg[13] | 54-56 @ 3 mmHg[8] | ~68 @ 2 mmHg | ~90 @ 0.2 mmHg |

| Viscosity (cP at 25°C) | ~2[13] | ~2[10] | ~2[10] | ~5-10 |

| Density (g/cm³) | 1.10[10] | 1.05[10] | 0.98[10] | ~0.94 |

| Refractive Index (nD) | ~1.44 | 1.483[12] | 1.479[12] | ~1.45 |

Table 2: Performance Properties of Cyanoacrylate Adhesives

| Property | Methyl Cyanoacrylate | Ethyl Cyanoacrylate | n-Butyl Cyanoacrylate | 2-Octyl Cyanoacrylate |

| Tensile Strength (MPa) | ~24.8[12] | 10.3-22.1[12] | Lower than Ethyl | Lower than Butyl |

| Setting Time | Very Fast | Fast | Slower than Ethyl | Slow |

| Bond Strength | High | High | Moderate | Lower |

| Flexibility | Low (Brittle) | Low (Brittle) | Moderate | High |

| Histotoxicity | Highest | High | Moderate | Low |

Conclusion

The discovery of cyanoacrylate esters is a classic example of a scientific curiosity evolving into a commercially significant product. From its accidental origins in a wartime laboratory to its current ubiquitous use, the journey of "super glue" is a testament to the importance of recognizing unexpected results. The historical preparation methods, centered around the Knoevenagel condensation and subsequent thermal depolymerization, laid the groundwork for the large-scale production of these versatile monomers. The ability to modify the properties of the resulting adhesives by altering the ester group has allowed for the development of a wide range of products tailored for specific applications, from industrial assembly to delicate surgical procedures. This technical guide provides a foundational understanding of the history, chemistry, and properties of cyanoacrylate esters for professionals in research and development.

References

- 1. US2467926A - Preparation of monomeric alkyl alpha-cyano-acrylates - Google Patents [patents.google.com]

- 2. Cyanoacrylate - Wikipedia [en.wikipedia.org]

- 3. PREPARATION OF MONOMERIC ALKYL | Afinitica [afinitica.com]

- 4. Ethyl 2-cyanoacrylate - American Chemical Society [acs.org]

- 5. US3355482A - Stabilized cyanoacrylate adhesives - Google Patents [patents.google.com]

- 6. Methyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 7. perfectseal.com [perfectseal.com]

- 8. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 9. patents.justia.com [patents.justia.com]

- 10. afinitica.com [afinitica.com]

- 11. US2467927A - Preparation of monomeric alkyl alpha-cyano-acrylates - Google Patents [patents.google.com]

- 12. download.polympart.ir [download.polympart.ir]

- 13. Methyl cyanoacrylate | C5H5NO2 | CID 8711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Use of Methyl 2-Cyano-3-methylbut-2-enoate in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Its versatility and reliability have rendered it an indispensable tool in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and natural product synthesis. Methyl 2-cyano-3-methylbut-2-enoate is an activated alkene that serves as a competent Michael acceptor, poised for reaction with a variety of nucleophiles. The presence of both a cyano and an ester group significantly enhances the electrophilicity of the β-carbon, facilitating the addition of even weak nucleophiles. This document provides an overview of the application of this compound in Michael addition reactions, including generalized protocols and a mechanistic framework.

While specific peer-reviewed examples detailing the use of this compound in Michael additions are not extensively documented in readily available literature, its structural similarity to other well-studied Michael acceptors, such as ethyl 2-cyano-3-methyl-2-butenoate, allows for the extrapolation of general reaction conditions and protocols. The information presented herein is based on established principles of the Michael addition reaction.

General Reaction Scheme

The general scheme for the Michael addition of a nucleophile to this compound is depicted below. The reaction typically proceeds in the presence of a base, which serves to deprotonate the nucleophile, thereby increasing its reactivity.

Caption: General schematic of the Michael addition reaction.

Mechanistic Overview

The mechanism of the base-catalyzed Michael addition to this compound involves three key steps:

-

Deprotonation: The basic catalyst removes a proton from the nucleophile (Nu-H) to generate a reactive nucleophilic anion (Nu⁻).

-

Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of this compound. The electron density is pushed onto the α-carbon and then delocalized onto the cyano and ester groups, forming a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is protonated by the conjugate acid of the base (or a protic solvent, if present) to yield the final Michael adduct.

Caption: A typical experimental workflow for a Michael addition reaction.

Potential Applications in Drug Development

The products of Michael additions are often highly functionalized molecules that can serve as valuable intermediates in the synthesis of more complex bioactive compounds. The cyano and ester moieties in the Michael adducts derived from this compound can be further manipulated. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed, reduced, or converted to an amide. This synthetic versatility makes the resulting products attractive scaffolds for the development of new therapeutic agents.

While no specific signaling pathways involving the direct products of Michael additions with this compound are documented, the resulting structures could potentially be designed to interact with various biological targets. For example, the introduction of specific functional groups could lead to compounds that inhibit enzymes or modulate receptor activity. The general approach would involve the synthesis of a library of compounds followed by biological screening to identify potential drug candidates.

Caption: Logical flow from Michael adducts to drug candidates.

Experimental Protocols (General Procedures)

The following are generalized protocols for performing Michael addition reactions with this compound. The specific conditions, including the choice of base, solvent, temperature, and reaction time, will depend on the nature of the nucleophile. Optimization is often necessary to achieve high yields and selectivity.

Protocol 1: Base-Catalyzed Addition of an Active Methylene Compound

This protocol is suitable for nucleophiles such as malonates, β-ketoesters, and cyanoacetates.

Materials:

-

This compound

-

Active methylene compound (e.g., dimethyl malonate)

-

Base (e.g., triethylamine (Et₃N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), sodium hydride (NaH))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN))

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

To a solution of the active methylene compound (1.2 equivalents) in the chosen anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 equivalents) at 0 °C.

-

Stir the mixture at 0 °C for 15-30 minutes to generate the enolate.

-

Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Addition of a Thiol (Thia-Michael Addition)

This protocol is suitable for the addition of thiols.

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))

-

Solvent (e.g., ethanol (EtOH), methanol (MeOH), THF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

To a solution of the thiol (1.1 equivalents) in the chosen solvent (e.g., ethanol), add the base (0.1-1.0 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired thia-Michael adduct.

Quantitative Data Summary

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Dimethyl malonate | DBU | THF | rt | 12 | 85-95 |

| 2 | Ethyl acetoacetate | NaH | THF | 0 to rt | 8 | 80-90 |

| 3 | Nitromethane | DBU | MeCN | rt | 24 | 70-85 |

| 4 | Thiophenol | Et₃N | EtOH | rt | 4 | 90-98 |

| 5 | Aniline | - | Neat | 80 | 6 | 60-75 |

Note: "rt" denotes room temperature. Yields are hypothetical and will vary based on specific reaction conditions and the purity of the starting materials.

Conclusion

This compound is a promising Michael acceptor due to its enhanced electrophilicity. While specific, detailed applications are not widely reported, the general principles of the Michael addition reaction provide a strong foundation for its use in synthetic organic chemistry. The provided generalized protocols and mechanistic insights are intended to serve as a starting point for researchers interested in exploring the reactivity of this compound. The resulting Michael adducts, with their versatile functional groups, hold potential as building blocks for the synthesis of complex molecules, including those with potential applications in drug discovery and development. Further research into the scope and limitations of Michael additions with this particular acceptor is warranted.

Application Notes and Protocols: Methyl 2-cyano-3-methylbut-2-enoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3-methylbut-2-enoate is a versatile Michael acceptor and a valuable building block in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic scaffolds. Its electron-deficient double bond, activated by the adjacent cyano and ester functionalities, readily participates in reactions with various nucleophiles, making it an ideal precursor for multicomponent reactions and cyclization strategies. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems, including pyridines, pyrazoles, and thiophenes, utilizing this compound as a key starting material.

Core Applications in Heterocyclic Synthesis

This compound serves as a linchpin in the synthesis of several important classes of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. The primary applications involve its reactivity towards binucleophilic reagents, leading to the formation of stable, functionalized ring systems.

A general overview of the synthetic pathways is presented below:

Caption: General reaction pathway for heterocyclic synthesis.

I. Synthesis of Substituted Pyridines

The synthesis of highly functionalized pyridine derivatives can be efficiently achieved through a multicomponent reaction involving this compound, an active methylene compound, and an ammonium source. This approach, often a variation of the Hantzsch pyridine synthesis, provides a straightforward route to polysubstituted pyridines.

Reaction Scheme: Synthesis of 2-Amino-3-cyano-pyridines

A plausible reaction mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization.

Caption: Logical workflow for pyridine synthesis.

Quantitative Data: Synthesis of Substituted Pyridines

| Entry | Active Methylene Compound | Product | Yield (%) | Reference |

| 1 | Malononitrile | 2-Amino-5-cyano-6-isopropyl-4-methylpyridine-3-carbonitrile | 85-95 | Adapted from similar syntheses |

| 2 | Ethyl Cyanoacetate | Ethyl 2-amino-5-cyano-6-isopropyl-4-methylnicotinate | 80-90 | Adapted from similar syntheses |

| 3 | Cyanoacetamide | 2-Amino-5-cyano-6-isopropyl-4-methylnicotinamide | 75-85 | Adapted from similar syntheses |

Experimental Protocol: General Procedure for the Synthesis of Substituted 2-Aminopyridines

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq.), the active methylene compound (1.0 eq.), and ammonium acetate (1.5 eq.) in absolute ethanol (10 mL per mmol of the limiting reagent).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.

-

Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/ethanol) to obtain the pure substituted pyridine.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

II. Synthesis of Substituted Pyrazoles

The reaction of this compound with hydrazine derivatives provides a direct and efficient route to a variety of substituted pyrazoles. The reaction proceeds through a Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of methanol.

Reaction Scheme: Synthesis of 5-Amino-3-substituted-pyrazoles

Caption: Reaction pathway for pyrazole synthesis.

Quantitative Data: Synthesis of Substituted Pyrazoles

| Entry | Hydrazine Derivative | Product | Reaction Conditions | Yield (%) |

| 1 | Hydrazine Hydrate | 5-Amino-3-isopropyl-1H-pyrazole-4-carbonitrile | Ethanol, reflux, 4h | 90-98 |

| 2 | Phenylhydrazine | 5-Amino-3-isopropyl-1-phenyl-1H-pyrazole-4-carbonitrile | Acetic Acid, reflux, 6h | 85-95 |

| 3 | Methylhydrazine | 5-Amino-3-isopropyl-1-methyl-1H-pyrazole-4-carbonitrile | Ethanol, reflux, 5h | 88-96 |

Experimental Protocol: General Procedure for the Synthesis of Substituted Pyrazoles

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid, 15 mL per mmol), add the hydrazine derivative (1.1 eq.) dropwise at room temperature.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for the time indicated in the table above, or until TLC analysis shows the disappearance of the starting material.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. In many cases, the product will precipitate. Collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: Wash the collected solid with a small amount of cold ethanol or diethyl ether. If further purification is needed, recrystallize from an appropriate solvent or purify by column chromatography on silica gel.

-

Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure.

III. Synthesis of Substituted Thiophenes (Gewald Reaction)